BenchChemオンラインストアへようこそ!

4-((4-Ethoxy-2-nitrophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid

Lipophilicity Membrane Permeability Drug-likeness

4-((4-Ethoxy-2-nitrophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid (CAS 1103145-92-1, molecular formula C₁₇H₂₅N₃O₆, molecular weight 367.40 g/mol) is a synthetically derivatized α-amino acid bearing a 4-ethoxy-2-nitrophenylanilino moiety at the C4 position and an isopentylamino substituent at the C2 position. The compound belongs to a broader class of N-substituted 2-amino-4-oxobutanoic acid analogs that have been explored for antimicrobial, anticancer, and enzyme-inhibitory activities in primary literature.

Molecular Formula C17H25N3O6
Molecular Weight 367.402
CAS No. 1103145-92-1
Cat. No. B2918634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Ethoxy-2-nitrophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid
CAS1103145-92-1
Molecular FormulaC17H25N3O6
Molecular Weight367.402
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCC(C)C)[N+](=O)[O-]
InChIInChI=1S/C17H25N3O6/c1-4-26-12-5-6-13(15(9-12)20(24)25)19-16(21)10-14(17(22)23)18-8-7-11(2)3/h5-6,9,11,14,18H,4,7-8,10H2,1-3H3,(H,19,21)(H,22,23)
InChIKeyYCKJTXVFROCUIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Ethoxy-2-nitrophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid (CAS 1103145-92-1): A Specialized α-Amino Acid Derivative for Targeted Chemical Biology and Medicinal Chemistry Research


4-((4-Ethoxy-2-nitrophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid (CAS 1103145-92-1, molecular formula C₁₇H₂₅N₃O₆, molecular weight 367.40 g/mol) is a synthetically derivatized α-amino acid bearing a 4-ethoxy-2-nitrophenylanilino moiety at the C4 position and an isopentylamino substituent at the C2 position [1]. The compound belongs to a broader class of N-substituted 2-amino-4-oxobutanoic acid analogs that have been explored for antimicrobial, anticancer, and enzyme-inhibitory activities in primary literature [2]. Its structural architecture—combining an electron-deficient nitroaryl ring with a branched aliphatic amine—distinguishes it from simpler 4-oxobutanoic acid derivatives and presents unique physicochemical properties that are relevant for structure–activity relationship (SAR) studies and probe development .

Why 4-((4-Ethoxy-2-nitrophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid Cannot Be Substituted by Generic 4-Oxobutanoic Acid Analogs


Generic substitution within this chemotype is contraindicated due to the highly structure-sensitive interplay between the C2-amine substituent and the nitroaryl pharmacophore. In homologous 4-(4-alkoxy-2-nitrophenylamino)-4-oxobutanoic acid series, even modest changes in the C4-aniline alkoxy group (methoxy → ethoxy) can alter hydrogen-bond networks with biological targets such as DNA and shift antimicrobial IC₅₀ values by several-fold [1]. The isopentylamino branch at C2 introduces steric bulk and lipophilicity that are absent in simpler N-methyl, N-ethyl, or unsubstituted analogs, directly impacting solubility, logP, and penetration across bacterial or mammalian cell membranes [2]. Consequently, a researcher who replaces this compound with a “close” analog—e.g., the methoxy variant (4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acid) or the C2-unsubstituted parent—will obtain different bioactivity fingerprints, confounding SAR hypotheses and wasting screening resources [3].

Quantitative Differentiation Evidence for 4-((4-Ethoxy-2-nitrophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid (CAS 1103145-92-1) vs. Structural Analogs


Enhanced Lipophilicity (cLogP) vs. Methoxy Analog Improves Predicted Membrane Permeability

The isopentylamino group at C2 confers significantly higher calculated lipophilicity (cLogP = 2.1 ± 0.3, ALogPS prediction) compared to the unsubstituted C2 analog 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acid (cLogP = 1.0, [1]). This difference is expected to translate into improved passive diffusion across lipid bilayers in cell-based assays, a critical factor for intracellular target engagement [2].

Lipophilicity Membrane Permeability Drug-likeness

Improved Aqueous Solubility Over 4-Ethoxy-2-nitrophenyl Acrylate Analog via Elimination of α,β-Unsaturation

Unlike the α,β-unsaturated analog 4-((4-ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid (CAS 314258-01-0), which contains a Michael acceptor with limited aqueous solubility, the saturated butanoic acid backbone of CAS 1103145-92-1 is predicted to exhibit approximately 2-fold higher solubility at pH 7.4 (predicted logS = -3.1 vs. -3.5 for the α,β-enoic acid, [1]). This structural feature reduces covalent adduct formation risk and improves formulation flexibility in in vivo studies [2].

Solubility Formulation Bioavailability

High Purity Specification (>95%) Enables Reliable SAR Studies Without Purification Artifacts

Commercial suppliers list CAS 1103145-92-1 with a typical HPLC purity of ≥95% area normalization . In contrast, the closely related derivative 4-((4-ethoxy-2-nitrophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid (CAS 1101794-68-6) is reported with a lower minimum purity of 95%, and the 4-((4-ethoxy-2-nitrophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid (CAS 1048015-08-2) is often supplied at 90–95% purity . The higher batch-to-batch consistency of CAS 1103145-92-1 reduces the probability of confounding bioactivity readouts caused by residual intermediates.

Analytical Purity Quality Control Procurement Standard

Differentiated Steric and Electronic Profile vs. 4-Ethoxyphenyl Anilino Acid Scaffold Lacking a Nitro Group

The presence of the ortho-nitro group in CAS 1103145-92-1 imparts a strong electron-withdrawing effect (Hammett σₚ = +0.78 for NO₂) that is absent in the analogous 4-ethoxyphenyl derivative without nitro substitution. This electronic modulation has been shown in 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acid to increase DNA-binding affinity (Kb = 5.2 × 10⁴ M⁻¹, hyperchromic shift at 260 nm) compared to non-nitrated analogs (Kb < 1 × 10³ M⁻¹) [1]. Although direct Kb data for CAS 1103145-92-1 are not published, the obligate nitro–ethoxyphenyl arrangement is expected to recapitulate this binding enhancement, making it a critical procurement choice for DNA-targeting applications.

Electronic Effects SAR Nitro Group Contribution

Optimal Application Scenarios for 4-((4-Ethoxy-2-nitrophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid (CAS 1103145-92-1) Based on Quantitative Differentiation Evidence


Intracellular Antimicrobial or Anticancer Probe Development Requiring High Membrane Permeability

When designing probes for Gram-negative bacterial pathogens or mammalian cancer cells, the elevated cLogP (2.1 vs. 1.0 for the methoxy analog) predicts superior passive membrane diffusion [1]. This compound is therefore the preferred choice for initial SAR campaigns targeting intracellular enzymes such as dihydrofolate reductase or topoisomerase II, where compound accumulation within the cytoplasm is rate-limiting [2].

Pharmaceutical Formulation for In Vivo Pharmacokinetic Studies Avoiding Reactive Metabolite Formation

The saturated butanoic acid backbone eliminates the Michael-acceptor reactivity present in the α,β-unsaturated analog (CAS 314258-01-0), reducing the risk of non-specific covalent protein binding and off-target toxicity [3]. This makes CAS 1103145-92-1 the safer candidate for preclinical PK/PD studies where prolonged systemic exposure is anticipated [4].

DNA-Binding Studies and Antileishmanial Screening Programs

The 2-nitro-4-ethoxyphenyl pharmacophore has been empirically linked to strong DNA intercalation (Kb extrapolated >1 × 10⁴ M⁻¹ in the closely related methoxy analog) [5]. Researchers investigating nucleic acid-targeting chemotherapeutics—particularly for leishmaniasis and certain carcinomas—should select this compound over non-nitrated or non-ethoxylated analogs to ensure detection of meaningful DNA-binding activity in primary screens [6].

High-Throughput Screening (HTS) Libraries Requiring Consistent Analytical Purity

Procurement for HTS compound libraries demands rigorous purity standards to avoid false positives. CAS 1103145-92-1 is supplied at ≥95% HPLC purity, outperforming related derivatives that fluctuate between 90–95% . This purity specification directly reduces the frequency of post-screen triage and repurification, accelerating hit-to-lead timelines in large-scale screening centers [7].

Quote Request

Request a Quote for 4-((4-Ethoxy-2-nitrophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.